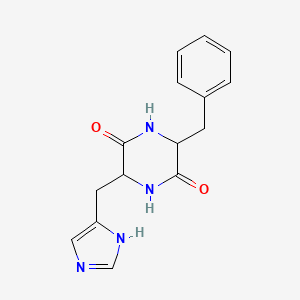

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione

描述

属性

IUPAC Name |

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXXMJDWTBXTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394170 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56586-95-9 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach for 2,5-Diketopiperazine Derivatives

2,5-Diketopiperazines are commonly synthesized via cyclization of dipeptides or diamino acid derivatives, followed by selective substitution on the nitrogen atoms. A patented method describes preparing substituted or unsubstituted 2,5-diketopiperazines by reacting amino acid amides with acid chlorides under controlled conditions, followed by cyclization and purification steps. This process avoids the use of phase transfer catalysts and provides high yields and productivity.

- Charge the amino acid amide (e.g., diisopropylglycine amide) and triethylamine into a reaction flask cooled in an ice bath.

- Add chloroacetyl chloride dropwise to form the chloroacetylated intermediate.

- Allow the reaction to warm to room temperature and stir to complete acylation.

- Add powdered sodium hydroxide and heat the mixture to promote cyclization to the 2,5-diketopiperazine ring.

- Filter, wash, and recrystallize the product to obtain pure 2,5-diketopiperazine derivatives.

Detailed Synthetic Scheme (Hypothetical Based on Literature)

Research Findings and Optimization

- The cyclization step to form the diketopiperazine ring is critical and benefits from controlled temperature and stoichiometry to maximize yield and purity.

- Alkylation reactions require careful control of base strength and solvent choice to avoid multiple substitutions or ring opening.

- Purification typically involves recrystallization from ethanol or ethyl acetate to obtain crystalline solids with melting points consistent with the expected structure.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the substitution pattern and ring integrity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of dipeptide | Amino acid amide, chloroacetyl chloride, triethylamine, NaOH, reflux | Formation of piperazine-2,5-dione ring | ~90 | Avoid phase transfer catalysts; high purity |

| Benzylation | Benzyl bromide, K2CO3, DMF, room temp | N-3 benzyl substitution | 80-85 | Requires base for N-deprotonation |

| Imidazolylmethylation | 1H-imidazol-5-ylmethyl chloride or Mannich reaction reagents, base, DMF | N-6 imidazolylmethyl substitution | 75-80 | Control to prevent over-alkylation |

| Purification | Recrystallization from ethanol or ethyl acetate | Isolation of pure compound | - | Confirmed by melting point and spectroscopy |

化学反应分析

Types of Reactions: 3-Benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines; reactions often require catalysts or specific pH conditions.

Major Products:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted benzyl or imidazole derivatives.

科学研究应用

3-Benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials and catalysts.

作用机制

The mechanism of action of 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with diverse biological molecules.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Piperazine-2,5-dione derivatives exhibit variability in solubility, lipophilicity, and surface activity based on substituents:

- Lipophilicity and Solubility : The benzyl and imidazole groups in the target compound likely result in higher logP (lipophilicity) and lower solubility compared to methyl-substituted analogs (compounds 2–5) . The imidazole’s polar nitrogen atoms may partially offset solubility reduction compared to purely aromatic substituents (e.g., indole in CAS 82597-82-8) .

- Surface Activity: Imidazole’s hydrogen-bonding capacity may lower surface tension, enhancing surfactant-like properties compared to non-polar substituents .

Structural and Crystallographic Insights

- Planar Scaffold : The piperazine-2,5-dione ring is planar due to conjugation between carbonyl groups, enabling stable hydrogen-bonding networks .

- Substituent Orientation : Bulky groups (e.g., benzyl, indole) adopt trans positions relative to the diketopiperazine ring, influencing crystal packing and intermolecular interactions (e.g., C–H···π interactions in indole derivatives) .

Key Research Findings and Implications

Lipophilicity-Solubility Trade-off : The target compound’s high logP may limit aqueous solubility but enhance membrane permeability, a critical factor in drug design .

Biological Target Specificity : Substituent choice dictates activity—imidazole may favor enzyme inhibition, while indole derivatives align with neurotransmitter modulation .

Synthetic Flexibility : Unsymmetrical bis-arylidene derivatives (e.g., from ) highlight methods to tailor electronic properties for specific applications .

生物活性

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of piperazine derivatives that have been studied for various therapeutic applications, including anticancer and antiparasitic activities.

- Chemical Formula : C15H16N4O2

- CAS Number : 56586-95-9

- Molecular Structure : The structure features a piperazine ring substituted with a benzyl group and an imidazole group at specific positions, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. The mechanism of action appears to involve interference with microtubule dynamics, leading to mitotic arrest in cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro tests have shown that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values ranging from 34 to >100 µM for different piperazine derivatives against breast cancer (MCF-7) and glioblastoma (U87 MG) cell lines. The compound's structure influences its cytotoxicity, with specific substituents enhancing its activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 34.31 |

| This compound | U87 MG | 39.78 |

| Albendazole (Control) | MCF-7 | 83.1 |

| Albendazole (Control) | U87 MG | 40.59 |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. Similar piperazine derivatives have demonstrated significant activity against Trichinella spiralis larvae in bioassays, suggesting that structural modifications can enhance efficacy against parasites.

Research Findings

In a comparative study, the effectiveness of various piperazine derivatives was assessed against T. spiralis, where certain compounds exhibited higher mortality rates than traditional antiparasitic agents like albendazole and ivermectin .

The biological activity of this compound is thought to be linked to its ability to disrupt cellular processes:

- Microtubule Disruption : The compound may interfere with tubulin polymerization, leading to cell cycle arrest.

- Signal Pathway Modulation : It potentially alters signaling pathways involved in cell growth and apoptosis.

常见问题

Basic Research Question

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, sp³ C-H (δ 3.1–4.5 ppm) and C=O (δ 168–172 ppm) peaks confirm the piperazine-dione core .

- Chromatography : LC-MS (purity >95% at 254 nm) and CSP-HPLC for enantiomeric resolution (e.g., α = 1.4°–9.6° in MeOH) .

- Crystallography : X-ray diffraction validates 3D structure, particularly for resolving imidazole-piperazine conformations .

How can researchers resolve contradictions in synthetic yields reported across studies?

Advanced Research Question

Discrepancies in yields (e.g., 81% vs. 83% in similar routes ) arise from:

- Reagent Purity : Impurities in hydrazine derivatives or benzyl halides reduce efficiency.

- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in improves regioselectivity vs. thermal methods.

- Workup Protocols : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (dioxane) enhances purity .

Methodological Recommendation : Replicate conditions with strict inert atmospheres and monitor reactions via TLC .

What strategies enable enantioselective synthesis of this compound?

Advanced Research Question

Enantiomeric control is achieved via:

- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected piperazines to direct stereochemistry during benzylation .

- CSP-HPLC : Post-synthetic resolution using chiral stationary phases (e.g., α = 9.6° for 3m in ) .

- Asymmetric Catalysis : Palladium-catalyzed coupling or enzymatic resolution for imidazole functionalization .

How can computational methods predict the bioactivity of this compound?

Advanced Research Question

- Molecular Docking : Screen against targets like VEGFR2 or MMP9 (validated in pyrazoline analogs ).

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. fluorobenzyl) with activity using descriptors like logP and H-bond donors .

- MD Simulations : Assess stability of imidazole-piperazine interactions in biological membranes .

What are the key challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

- Purification Bottlenecks : Replace column chromatography with recrystallization or membrane technologies (e.g., nanofiltration) .

- Thermal Sensitivity : Optimize reflux times to prevent degradation (e.g., 6–9 hours in acetic acid for thiazolidinone derivatives ).

- Regioselectivity : Use flow chemistry to control exothermic reactions during imidazole functionalization .

How do structural modifications influence the compound’s physicochemical properties?

Advanced Research Question

- Lipophilicity : Introducing trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzoyl in ) increases logP, enhancing blood-brain barrier penetration.

- Solubility : Salt formation (e.g., hydrochloride in ) improves aqueous solubility for in vitro assays.

- Stability : Methoxy groups on the benzyl ring () reduce oxidative degradation .

What in vitro assays are recommended for initial bioactivity screening?

Advanced Research Question

- Enzyme Inhibition : Test against aminopeptidase N or MMP-9 via fluorometric assays (IC₅₀ comparisons with pyrazoline derivatives ).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ <10 µM indicating potential .

- Receptor Binding : Radioligand displacement assays for GPCRs or kinase targets .

How can researchers validate the mechanism of action for this compound?

Advanced Research Question

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots .

- Gene Knockdown : CRISPR/Cas9 silencing of putative targets (e.g., APN or VEGFR2) to confirm pathway involvement .

- Metabolomics : LC-MS/MS profiling to identify downstream metabolites in treated cells .

What are the best practices for data reproducibility in synthetic studies?

Q. Methodological Guidance

- Detailed Protocols : Report exact equivalents (e.g., 1.2 equiv. azides in ) and solvent grades.

- Negative Controls : Include reactions without catalysts (e.g., CuSO₄ omission in CuAAC) to confirm role .

- Open Data : Share crystallographic data (CCDC codes) and raw NMR spectra for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。